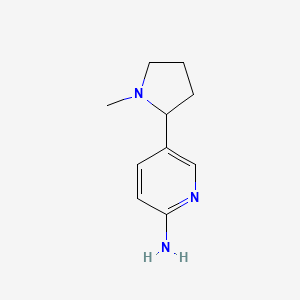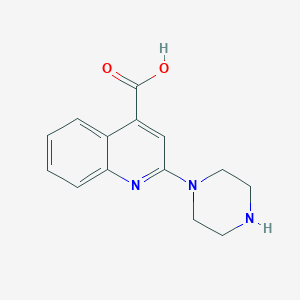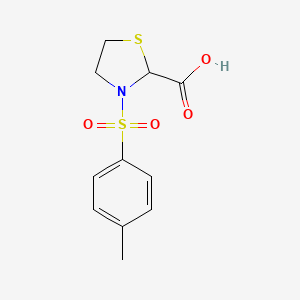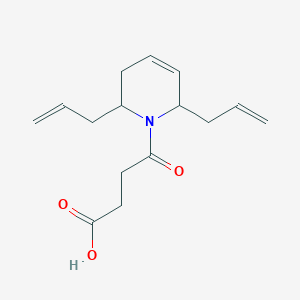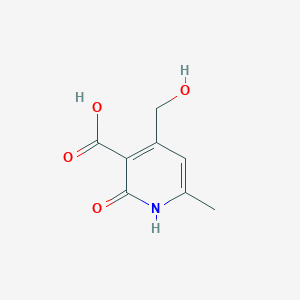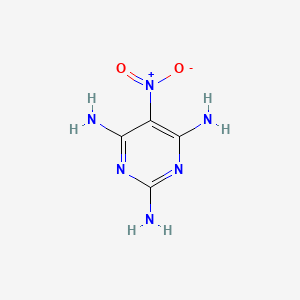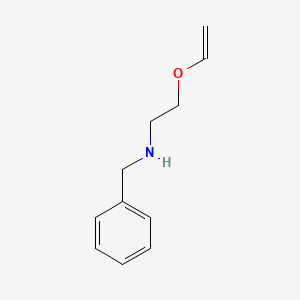
ベンジル-(2-ビニルオキシエチル)-アミン
説明
Benzyl-(2-vinyloxy-ethyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 2-vinyloxy-ethyl-amine moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzyl and vinyloxy groups, making it a versatile intermediate in organic synthesis and various industrial applications.
科学的研究の応用
Benzyl-(2-vinyloxy-ethyl)-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive vinyloxy group
作用機序
Target of Action
Benzyl-(2-vinyloxy-ethyl)-amine is a novel vinyl ether-type RAFT agent . It is primarily used in the synthesis of various block copolymers . Its primary targets are vinyl ethers, which it interacts with during the process of living cationic polymerization .
Mode of Action
The compound acts as a cationogen under the EtAlCl2 initiation system in the presence of ethyl acetate for living cationic polymerization . It also functions as a RAFT agent for blocks by RAFT polymerization .
Biochemical Pathways
The compound is involved in the biochemical pathway of polymer synthesis. It participates in the living cationic polymerization of vinyl ethers and reversible addition−fragmentation chain transfer (RAFT) polymerization . The resulting polymer, poly(vinyl ether)s, by living cationic polymerization had a high number average α-end functionality .
Result of Action
The result of the action of Benzyl-(2-vinyloxy-ethyl)-amine is the formation of well-defined block and graft copolymers . For example, a double thermoresponsive block copolymer consisting of 2-methoxyethyl vinyl ether (MOVE) and N-isopropylacrylamide (NIPAM) was prepared via the combination of living cationic polymerization and RAFT polymerization .
Action Environment
The action of Benzyl-(2-vinyloxy-ethyl)-amine is influenced by the chemical environment. For instance, the presence of ethyl acetate is necessary for the compound to act as a cationogen under the EtAlCl2 initiation system . The RAFT polymerization of radically polymerizable monomers was conducted in toluene using 2,2′-azobis(isobutyronitrile) at 70 °C . These conditions are crucial for the successful synthesis of the desired polymers.
生化学分析
Biochemical Properties
Benzyl-(2-vinyloxy-ethyl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in polymerization reactions, such as those in living cationic polymerization and RAFT polymerization . The nature of these interactions often involves the formation of covalent bonds, which can influence the activity and stability of the enzymes.
Cellular Effects
The effects of Benzyl-(2-vinyloxy-ethyl)-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux .
Molecular Mechanism
At the molecular level, Benzyl-(2-vinyloxy-ethyl)-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. These interactions often result in changes in gene expression, which can have downstream effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-(2-vinyloxy-ethyl)-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Benzyl-(2-vinyloxy-ethyl)-amine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Benzyl-(2-vinyloxy-ethyl)-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, it can influence the activity of enzymes involved in the synthesis and degradation of specific biomolecules .
Transport and Distribution
The transport and distribution of Benzyl-(2-vinyloxy-ethyl)-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of Benzyl-(2-vinyloxy-ethyl)-amine is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-vinyloxy-ethyl)-amine typically involves the reaction of benzylamine with 2-vinyloxy-ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Benzyl-(2-vinyloxy-ethyl)-amine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability .
化学反応の分析
Types of Reactions: Benzyl-(2-vinyloxy-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The vinyloxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Sodium hydride (NaH), tetrahydrofuran (THF) as solvent.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and ethers.
類似化合物との比較
- 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA)
- 2-(2-Vinyloxyethoxy)ethyl methacrylate (VEEM)
- N-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines
Comparison: Benzyl-(2-vinyloxy-ethyl)-amine is unique due to the presence of both benzyl and vinyloxy groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, VEEA and VEEM are primarily used in polymer chemistry for their rapid UV curing properties, while Benzyl-(2-vinyloxy-ethyl)-amine is more versatile in organic synthesis due to its amine functionality .
特性
IUPAC Name |
N-benzyl-2-ethenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHNRDAZYKXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389593 | |
| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-97-2 | |
| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


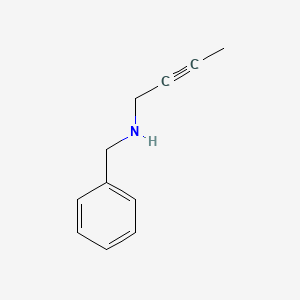
![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)
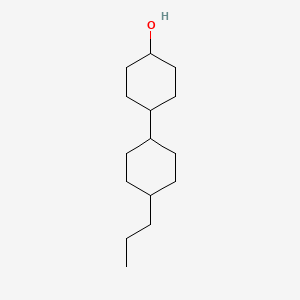
![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)


